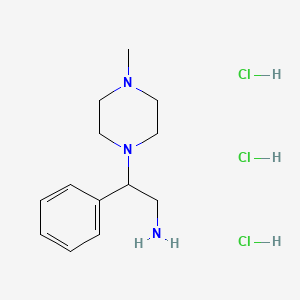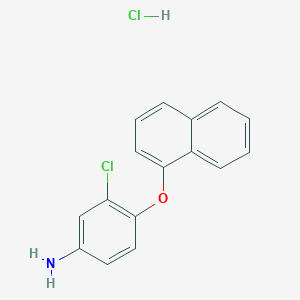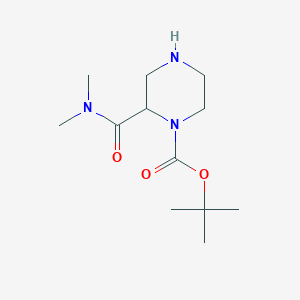![molecular formula C11H13ClF3N B1419295 3-{[3-(Trifluormethyl)phenyl]methyl}azetidin-Hydrochlorid CAS No. 1181458-23-0](/img/structure/B1419295.png)
3-{[3-(Trifluormethyl)phenyl]methyl}azetidin-Hydrochlorid
Übersicht
Beschreibung
3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride is a chemical compound with the empirical formula C10H11ClF3N . It is a solid substance . The IUPAC name for this compound is 3-[3-(trifluoromethyl)benzyl]azetidine hydrochloride .
Molecular Structure Analysis
The molecular weight of 3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride is 237.65 . The SMILES string representation of the molecule is Cl.FC(F)(F)c1cccc(c1)C2CNC2 . This indicates that the molecule contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring.Physical and Chemical Properties Analysis
3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride is a solid at room temperature . The compound has a molecular weight of 251.68 .Wissenschaftliche Forschungsanwendungen
Proteomforschung
3-{[3-(Trifluormethyl)phenyl]methyl}azetidin-Hydrochlorid: wird in der Proteomik eingesetzt, einem Bereich, der sich mit der groß angelegten Untersuchung von Proteinen, insbesondere deren Strukturen und Funktionen, befasst. Diese Verbindung kann als biochemisches Werkzeug zur Modifizierung von Proteinen oder Peptiden verwendet werden, wodurch die Identifizierung und das Verständnis der Proteinfunktion und -interaktion in verschiedenen biologischen Systemen erleichtert wird .
Geneditierung
Im Bereich der Geneditierung kann diese Verbindung als Reagenz bei der Entwicklung neuer Geneditierungswerkzeuge dienen. Ihre strukturellen Eigenschaften könnten sie möglicherweise zu einem Kandidaten für die Gestaltung neuer Moleküle machen, die an DNA oder RNA binden und so die Genexpression und -regulation beeinflussen können .
Organische Synthese
Diese Chemikalie dient als Zwischenprodukt in der organischen Synthese. Ihre Trifluormethylgruppe ist in der medizinischen Chemie besonders wertvoll, da sie die biologische Aktivität von Molekülen modulieren kann. Forscher können diese Verbindung in größere, komplexere Strukturen einbauen, um neue Arzneimittel zu entwickeln .
Materialwissenschaft
In der Materialwissenschaft könnte This compound auf seine potenzielle Verwendung bei der Herstellung neuer Polymere oder Beschichtungen untersucht werden. Seine einzigartige chemische Struktur kann wünschenswerte Eigenschaften wie Beständigkeit gegen Abbau oder Umweltstressoren verleihen .
Chromatographie
Die besonderen physikalisch-chemischen Eigenschaften der Verbindung könnten in der Chromatographie, einer Technik zur Trennung von Gemischen, genutzt werden. Sie könnte zur Synthese neuer stationärer Phasen oder als Standard bei der Methodenentwicklung und Kalibrierung verwendet werden .
Analytische Chemie
In der analytischen Chemie kann diese Verbindung als Referenzmaterial zur Methodenvalidierung oder als Kalibrierstandard in verschiedenen analytischen Techniken verwendet werden. Ihre gut definierte Struktur und ihre Eigenschaften machen sie für quantitative und qualitative Analysen geeignet .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Biochemische Analyse
Biochemical Properties
3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context .
Cellular Effects
The effects of 3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular function. Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites. This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, the compound may accumulate in certain compartments or organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride is an important factor in its biochemical function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity, as it may interact with different biomolecules depending on its subcellular environment .
Eigenschaften
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-2-8(5-10)4-9-6-15-7-9;/h1-3,5,9,15H,4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXVAANDDFNBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=CC=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-23-0 | |
| Record name | Azetidine, 3-[[3-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419218.png)







![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine](/img/structure/B1419232.png)
![4-Chloro-2-[(oxan-4-yl)amino]benzonitrile](/img/structure/B1419233.png)

